N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine
Overview
Description
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is an organic compound that features both a furan ring and a diamine structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine typically involves the reaction of 2-furylmethylamine with 2-methoxyethylamine and a suitable alkylating agent such as 1,3-dibromopropane. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and diamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The furan ring and diamine structure can facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-N-(2-hydroxyethyl)propane-1,3-diamine
- N-(2-Thienylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine
- N-(2-Furylmethyl)-N-(2-methoxyethyl)butane-1,4-diamine
Uniqueness
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is unique due to the presence of both a furan ring and a diamine structure, which can impart specific reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-9-7-13(6-3-5-12)10-11-4-2-8-15-11/h2,4,8H,3,5-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPJHNJPXWURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCN)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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